molecular formula C7H4ClN3O2 B1377215 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1060816-55-8

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B1377215
CAS No.: 1060816-55-8
M. Wt: 197.58 g/mol
InChI Key: DCNOQQZEOOJBGQ-UHFFFAOYSA-N
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Description

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core structure with a chlorine atom at the 2-position and a carboxylic acid group at the 5-position

Biochemical Analysis

Biochemical Properties

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid plays a vital role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that transfer phosphate groups to specific substrates. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity . Additionally, this compound can form complexes with proteins, affecting their stability and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis . These changes in gene expression can lead to alterations in cellular metabolism, impacting the overall function and health of the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can bind to the ATP-binding site of kinases, inhibiting their activity and preventing the phosphorylation of downstream targets . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and subsequent cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as promoting cell proliferation and survival . At high doses, it can exhibit toxic or adverse effects, including inducing apoptosis and causing tissue damage . Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid typically involves the chlorination of a pyrrolo[2,3-d]pyrimidine precursor. One common method includes the use of phosphorus oxychloride to introduce the chlorine atom at the 2-position. The carboxylic acid group can be introduced through various methods, including oxidation reactions using reagents such as potassium osmate hydrate and sodium periodate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 2-position can be substituted with various nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups.

    Reduction Reactions: Reduction can be used to modify the carboxylic acid group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation Reactions: Reagents like potassium osmate hydrate and sodium periodate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing targeted therapies and studying specific biochemical pathways.

Biological Activity

2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) associated with this compound, drawing from diverse sources of research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7_7H4_4ClN3_3O2_2, and it features a pyrrolo[2,3-d]pyrimidine core with a carboxylic acid functional group and a chlorine substituent. The presence of these functional groups is crucial for its biological activity.

Anticancer Properties

Recent studies have demonstrated that derivatives of 7H-pyrrolo[2,3-d]pyrimidine, including 2-chloro variants, exhibit significant anticancer activity. For instance:

  • Cell Line Studies : A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines. Notably, compounds with IC50_{50} values ranging from 0.38 μM to 0.66 μM were found to be effective against A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cells, showing better efficacy than the standard control drug Cabozantinib .
  • Mechanism of Action : The mechanism involves the inhibition of key kinases such as c-Met, which is implicated in tumor progression and metastasis. Molecular docking studies suggest that these compounds bind effectively to the active sites of these kinases .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that substituents on the pyrrolo[2,3-d]pyrimidine scaffold significantly influence biological activity:

  • Key Findings :
    • The introduction of electron-withdrawing groups (EWGs), such as chloro or trifluoromethyl groups, enhances the potency against cancer cell lines.
    • Compounds with specific substitutions showed varied activity profiles across different cell lines, indicating the importance of chemical modifications in tailoring therapeutic agents .

In Vivo Studies

In vivo studies have further corroborated the in vitro findings. For example:

  • Tumor Models : In SCID mice bearing KB tumors, certain pyrrolo[2,3-d]pyrimidine derivatives demonstrated substantial antitumor activity with significant reductions in tumor size and improved survival rates .

Case Studies

  • Compound Evaluation : In a study involving multiple derivatives, compound 5k was highlighted for its cytotoxic effects against HepG2 cells with IC50_{50} values between 40 to 204 nM. This compound induced apoptosis by upregulating pro-apoptotic proteins like caspase-3 while downregulating anti-apoptotic proteins such as Bcl-2 .
  • Comparative Analysis : A comparative study of various pyrrolo[2,3-d]pyrimidine compounds revealed that those with chlorine substitutions exhibited enhanced cytotoxicity against specific cancer types compared to their unsubstituted counterparts .

Table 1: Summary of Biological Activity Against Cancer Cell Lines

CompoundCell LineIC50_{50} (μM)Mechanism of Action
Compound 51A5490.66c-Met kinase inhibition
Compound 51HeLa0.38c-Met kinase inhibition
Compound 5kHepG240 - 204Induction of apoptosis
Compound XMCF-70.44c-Met kinase inhibition

Properties

IUPAC Name

2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-7-10-1-3-4(6(12)13)2-9-5(3)11-7/h1-2H,(H,12,13)(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNOQQZEOOJBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=CN=C(N=C2N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743659
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060816-55-8
Record name 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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